N-(1-benzothiophen-5-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCUABZDCOWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds structurally similar to N-(1-benzothiophen-5-yl)-2-phenoxybenzamide. For instance, derivatives of benzamide have shown promising results against various cancer cell lines.
Case Study: Anticancer Activity Against HCT116 Cells
A study evaluated the anticancer activity of synthesized benzamide derivatives against the human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values lower than that of standard drugs like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| Standard | 9.99 | Reference |
The study found that compounds N9 and N18 were particularly effective, suggesting that modifications to the benzamide structure can enhance anticancer properties.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A comprehensive screening of synthesized benzamide derivatives was conducted against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess their antimicrobial potential.
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
The results indicated that several derivatives exhibited strong antimicrobial effects, comparable to or better than standard antibiotics .
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table summarizes key structural and molecular differences between N-(1-benzothiophen-5-yl)-2-phenoxybenzamide and related benzamide derivatives:
*Estimated based on structural analogs.
Key Observations:
- Electron-Donating vs. In contrast, the methylsulfonyl group in is strongly electron-withdrawing, which may increase acidity of the amide proton and alter target interactions .
- Pharmacophore Diversity: Compounds like incorporate heterocyclic (thiazolidinone) and fluorinated groups, which are associated with improved metabolic stability and target selectivity in drug design .
Biological Activity
N-(1-benzothiophen-5-yl)-2-phenoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer mechanisms. This article presents a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Neuroprotective Properties
The compound exhibits neuroprotective properties primarily through its interaction with the Amyloid beta A4 protein , which is implicated in Alzheimer's disease pathology. By inhibiting the aggregation of amyloid-beta, this compound may prevent neurodegeneration associated with this condition.
Key Findings:
- In vitro studies have shown that the compound can reduce amyloid-beta-induced toxicity in neuronal cell lines.
- It promotes cellular mechanisms that enhance neuroprotection, potentially through antioxidant pathways.
Anticancer Activity
Recent studies have also explored the compound's anticancer potential. It has shown promise in inhibiting various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, effectively halting proliferation.
In Vitro Studies
A summary of key studies evaluating the biological activity of this compound is presented below:
Case Study: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was tested against amyloid-beta toxicity in SH-SY5Y neuronal cells. The results indicated a significant reduction in cell death and an increase in viability compared to controls.
Applications in Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications:
- Alzheimer's Disease: As a candidate for neuroprotection against amyloid-beta toxicity.
- Cancer Therapy: As an anticancer agent targeting various pathways involved in tumor growth and metastasis.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide?
The synthesis of benzothiophene derivatives often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups. For example, boronate esters like 2-(1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 501945-71-7) can react with halogenated phenoxybenzamides under palladium catalysis . Multi-step syntheses may also include functional group transformations, such as amidation or oxidation, to achieve the target structure. Key intermediates, such as brominated benzothiophenes (e.g., 1-(1-benzothiophen-5-yl)-2-bromoethanone, CAS 1131-87-9), are critical for regioselective coupling .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
X-ray crystallography involves single-crystal data collection using diffractometers (e.g., Bruker SMART APEXII) and refinement via programs like SHELXL. For example, a related benzamide derivative (C29H24N2O2) was analyzed with orthorhombic crystal symmetry (space group Pbca), revealing bond angles and torsion critical for conformational analysis . SHELX software is widely used for structure solution and refinement, particularly for resolving hydrogen bonding and π-π stacking interactions .
Q. What analytical techniques are essential for confirming the purity and identity of this compound?
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ± 0.001 Da), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity through characteristic shifts (e.g., benzothiophene protons at δ 7.2–8.5 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), and differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data obtained from X-ray crystallography and spectroscopic methods?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. For example, torsional flexibility in the phenoxy group might appear rigid in X-ray but show conformational averaging in NMR. Hybrid approaches, such as density functional theory (DFT) calculations, can model solution-state conformers and compare predicted/observed spectroscopic data. Cross-validation with variable-temperature NMR or neutron diffraction may clarify ambiguous features .
Q. What strategies optimize yield and selectivity in multi-step syntheses of benzothiophene-based benzamides?
Optimizing coupling reactions requires careful control of catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene/water mixtures). For example, microwave-assisted Suzuki coupling reduces reaction time from 24h to 2h with >90% yield . Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent side reactions, while chromatographic techniques (e.g., flash chromatography with silica gel) isolate intermediates .
Q. How do computational methods assist in predicting the physicochemical and pharmacological properties of this compound?
Quantum chemical calculations (e.g., Gaussian 09) predict electronic properties (HOMO/LUMO energies) and solubility via COSMO-RS models. Molecular docking (e.g., AutoDock Vina) screens for receptor binding, such as kinase inhibition, by simulating interactions with ATP-binding pockets. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., fluorine substitution) with bioactivity, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
